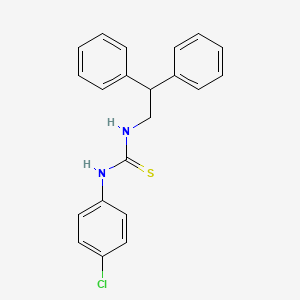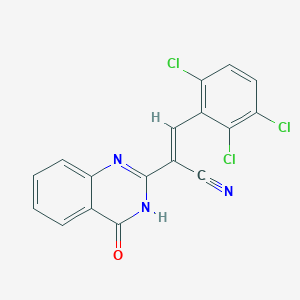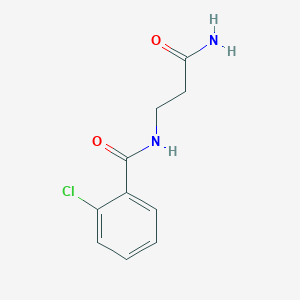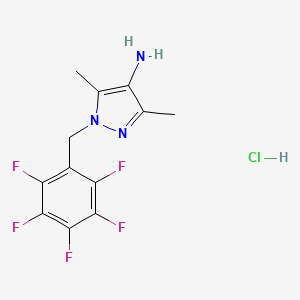
N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N'-(2,2-diphenylethyl)thiourea, commonly known as DCE or Diuron, is a herbicide that is widely used in agriculture to control weeds. It was first synthesized in the 1950s and has since become one of the most popular herbicides in the world. Despite its widespread use, there is still much to learn about the synthesis, mechanism of action, and physiological effects of DCE.
作用機序
The mechanism of action of DCE involves the inhibition of photosynthesis in plants. DCE inhibits the electron transport chain in photosystem II, which leads to the production of reactive oxygen species and ultimately results in the death of the plant. The exact mechanism of DCE's inhibition of photosynthesis is still not fully understood, and further research is needed to elucidate the details of this process.
Biochemical and Physiological Effects
DCE has been found to have a range of biochemical and physiological effects on plants. In addition to its inhibition of photosynthesis, DCE has also been found to affect the activity of enzymes involved in plant metabolism and to alter the expression of genes involved in stress response pathways. DCE has also been found to affect the growth and development of plants, leading to stunted growth and reduced seed production.
実験室実験の利点と制限
One of the advantages of using DCE in laboratory experiments is its well-established herbicidal properties. This makes it a useful tool for studying the effects of herbicides on plants. However, one of the limitations of using DCE is its potential toxicity to non-target organisms, including humans and wildlife. Careful handling and proper disposal of DCE are essential to minimize the risk of exposure.
将来の方向性
There are several future directions for research on DCE. One area of interest is the development of more effective and environmentally friendly herbicides that can replace DCE. Another area of research is the investigation of the potential health effects of DCE on humans and wildlife, particularly with regard to its potential to disrupt endocrine function. Finally, further research is needed to elucidate the details of the mechanism of action of DCE and to identify potential targets for herbicide development.
合成法
The synthesis of DCE involves the reaction of 4-chloroaniline with 2,2-diphenylethyl isothiocyanate in the presence of a base. The resulting product is then purified by recrystallization. The synthesis of DCE has been extensively studied, and various modifications to the reaction conditions have been proposed to improve the yield and purity of the final product.
科学的研究の応用
DCE has been extensively studied for its herbicidal properties, and numerous studies have investigated its efficacy in controlling various weeds. DCE has been found to be effective against a wide range of weeds, including annual and perennial grasses, broadleaf weeds, and sedges. In addition to its herbicidal properties, DCE has also been investigated for its potential as a fungicide and insecticide.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-(2,2-diphenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2S/c22-18-11-13-19(14-12-18)24-21(25)23-15-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJJWFIBWWIWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=S)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6129345.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-butynamide](/img/structure/B6129356.png)

![((2S)-1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B6129367.png)

![4-[(4-isobutyryl-1-piperazinyl)carbonyl]-1-phenyl-2-pyrrolidinone](/img/structure/B6129375.png)
![ethyl 1-[(6-methyl-4-oxo-4H-chromen-3-yl)methyl]-2-piperidinecarboxylate](/img/structure/B6129376.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6129398.png)
![4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]benzenesulfonamide](/img/structure/B6129407.png)
![2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B6129419.png)
![1-(2-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6129427.png)

![5-chloro-2-methoxy-4-({[3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6129441.png)
